7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine
7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine
Brand Name:
Vulcanchem
CAS No.:
81864-61-1
VCID:
VC21083995
InChI:
InChI=1S/C11H12N2O5/c1-7(14)12-8-5-10-11(6-9(8)13(15)16)18-4-2-3-17-10/h5-6H,2-4H2,1H3,(H,12,14)
SMILES:
CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCCCO2
Molecular Formula:
C11H12N2O5
Molecular Weight:
252.22 g/mol
7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine
CAS No.: 81864-61-1
Cat. No.: VC21083995
Molecular Formula: C11H12N2O5
Molecular Weight: 252.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81864-61-1 |
|---|---|
| Molecular Formula | C11H12N2O5 |
| Molecular Weight | 252.22 g/mol |
| IUPAC Name | N-(7-nitro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)acetamide |
| Standard InChI | InChI=1S/C11H12N2O5/c1-7(14)12-8-5-10-11(6-9(8)13(15)16)18-4-2-3-17-10/h5-6H,2-4H2,1H3,(H,12,14) |
| Standard InChI Key | DYQUOBYQMFRMHM-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCCCO2 |
| Canonical SMILES | CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCCCO2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator